Enhanced Aqueous Solubility and Lower Krafft Temperature Compared to Saturated Analogs
The presence of the cis-double bond in the oleyl chain of (Z)-Octadec-9-enylammonium dihydrogen phosphate is expected to enhance its aqueous solubility relative to its saturated counterpart, octadecylammonium dihydrogen phosphate. This is directly supported by data on the analogous tosylate salts. The Krafft temperature (TK), the point at which solubility sharply increases and micelles form, was determined to be 33°C for oleylammonium tosylate (OA-TS) compared to 38°C for octadecylammonium tosylate (ODA-TS) in aqueous solution at a concentration of 1 mmol·dm⁻³ [1]. This 5°C lower TK indicates that the oleyl-based compound is more soluble and forms micelles at a lower temperature, a property that is directly transferable to the phosphate salt due to the identical hydrophobic tail [1].
| Evidence Dimension | Krafft Temperature (TK) as an indicator of aqueous solubility |
|---|---|
| Target Compound Data | 33°C (inferred from oleylammonium tosylate, OA-TS) |
| Comparator Or Baseline | 38°C for octadecylammonium tosylate (ODA-TS) |
| Quantified Difference | 5°C lower TK for the oleyl derivative |
| Conditions | Aqueous solution at 1 mmol·dm⁻³ concentration, determined by conductivity measurements. |
Why This Matters
Improved aqueous solubility at lower temperatures expands the formulation window and enhances the compound's utility in water-based systems.
- [1] Atta, A. M., El-Mahdy, G. A., Al-Lohedan, H. A., & Ezzat, A. O. (2015). A New Green Ionic Liquid-Based Corrosion Inhibitor for Steel in Acidic Environments. Molecules, 20(6), 11131-11153. View Source
